Lithium Carmine

Descripción general

Descripción

Lithium Carmine is a compound known for its distinctive carmine red color, which is particularly evident during flame tests. This compound is a lithium salt of carminic acid, a natural dye derived from the cochineal insect. The carmine red color is due to the emission spectrum of lithium ions when they are excited by thermal energy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lithium Carmine can be synthesized by reacting carminic acid with lithium hydroxide. The reaction typically involves dissolving carminic acid in water and then adding lithium hydroxide slowly while stirring. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves the extraction of carminic acid from cochineal insects, followed by its reaction with lithium hydroxide. The process includes several purification steps to ensure the quality and purity of the final product. The reaction conditions are carefully controlled to optimize yield and minimize impurities .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.

Reduction: It can also be reduced under specific conditions, although this is less common.

Substitution: this compound can participate in substitution reactions, where the lithium ion is replaced by another cation.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride.

Substitution: Various metal salts can be used to replace the lithium ion.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carminic acid derivatives.

Reduction: Reduction reactions typically yield reduced forms of carminic acid.

Substitution: Substitution reactions result in the formation of different carmine salts depending on the cation used.

Aplicaciones Científicas De Investigación

Electrochemical Applications

Lithium-Ion Batteries:

Lithium carmine is being investigated as a potential electrode material in lithium-ion batteries. Its electrochemical performance is notable due to the reversible insertion of lithium ions, which is critical for battery efficiency. Research indicates that this compound can achieve significant discharge capacities, making it a candidate for next-generation battery technologies. For instance, studies have shown that this compound can operate effectively at an average potential of approximately 2.4 V vs. Li+/Li, demonstrating its viability as a positive electrode material in lithium metal polymer batteries .

Solid-State Batteries:

The integration of this compound into solid-state battery systems has been explored to enhance energy density and stability. Solid polymer electrolytes combined with this compound have shown promise in maintaining electrochemical performance while minimizing solubility issues that typically plague liquid electrolytes. This approach aims to improve cycling stability and overall battery life .

Materials Science

Dye-Sensitized Solar Cells:

this compound's organic nature allows it to be utilized in dye-sensitized solar cells (DSSCs). Its ability to absorb light and facilitate electron transfer makes it an attractive candidate for enhancing the efficiency of photovoltaic devices. The incorporation of this compound into DSSC formulations could lead to improved light-harvesting capabilities and higher power conversion efficiencies .

Organic Light Emitting Diodes (OLEDs):

The luminescent properties of this compound suggest potential applications in OLED technology. By integrating this compound into OLED materials, researchers aim to develop devices with enhanced brightness and color purity. The compound's stability under operational conditions is crucial for the longevity and performance of OLEDs .

Therapeutic Applications

Pharmaceutical Uses:

Emerging research indicates that this compound may have therapeutic applications, particularly in mental health treatments. Lithium salts are known for their mood-stabilizing effects, and the incorporation of carmine may enhance these properties or reduce side effects associated with traditional lithium therapies. Clinical studies are needed to explore these potential benefits further .

Case Study 1: this compound in Battery Technology

A detailed investigation was conducted on the electrochemical behavior of this compound in solid-state batteries. The study focused on its capacity retention and cycling stability over multiple charge-discharge cycles. Results indicated that while initial capacities were promising, long-term stability required further optimization of electrode composition and electrolyte compatibility.

Case Study 2: Application in Dye-Sensitized Solar Cells

In another case study, researchers evaluated the performance of this compound as a sensitizer in DSSCs. The findings revealed that devices incorporating this compound exhibited improved light absorption characteristics compared to conventional sensitizers, leading to enhanced overall efficiency.

Mecanismo De Acción

The mechanism of action of Lithium Carmine involves its interaction with specific molecular targets and pathways. In biological systems, it binds to cellular components, allowing for the visualization of structures during staining procedures. The lithium ion can also influence various biochemical pathways, contributing to its potential therapeutic effects .

Comparación Con Compuestos Similares

Sodium Carmine: Another carmine salt, but with sodium instead of lithium.

Potassium Carmine: Similar to Lithium Carmine but contains potassium.

Calcium Carmine: A carmine salt with calcium.

Comparison:

Uniqueness: this compound is unique due to the specific properties imparted by the lithium ion, such as its distinctive flame test color and potential therapeutic effects.

Differences: The different cations in similar compounds can lead to variations in solubility, reactivity, and biological activity.

This compound stands out due to its unique properties and wide range of applications, making it a valuable compound in various fields of research and industry.

Actividad Biológica

Lithium carmine, a compound derived from carminic acid, is primarily recognized for its applications in biological staining and potential therapeutic uses. This article provides a comprehensive overview of the biological activities associated with this compound, including its effects on cellular mechanisms, toxicity studies, and potential applications in research.

Overview of this compound

This compound is a natural red dye that belongs to the coccid dye family. It is commonly used as a biological stain due to its ability to selectively color certain tissues and cells, particularly macrophages. Its chemical structure allows it to interact with biological systems, making it a subject of interest in both toxicological studies and potential therapeutic applications .

Biological Activity

1. Staining Properties:

this compound is utilized in histology and cytology for staining macrophages and other cell types. The compound's affinity for cellular components allows for enhanced visualization under microscopy, aiding in the study of immune responses and tissue pathology .

2. Toxicological Studies:

Research has demonstrated varying degrees of toxicity associated with this compound. In teratogenic studies involving mice, it was observed that this compound injections resulted in higher resorption rates and malformation rates compared to sodium carmine. Specifically, the malformation rate was approximately 16% in the this compound group versus 2.5% in the sodium carmine group .

Table 1: Summary of Toxicological Findings

| Study Type | This compound Effects | Comparison Group |

|---|---|---|

| Teratogenicity | Malformation rate: 16% | Sodium Carmine (2.5%) |

| Resorption Rate | 20% | Control (2%) |

| Acute Toxicity | No significant data available | - |

| Long-term Studies | Spleen proliferation noted | - |

3. Mutagenicity Studies:

this compound has been assessed for mutagenic potential using various assays. Studies indicated that while carminic acid did not exhibit mutagenic properties in certain bacterial strains (e.g., Salmonella typhimurium), further investigations into this compound's specific mutagenic effects are warranted .

Case Studies

Case Study 1: Embryotoxicity Assessment

In a controlled study, pregnant mice were administered this compound at different gestational stages. Results indicated significant embryotoxic effects when administered during early pregnancy stages (days 6-14). The highest teratogenic response was observed on day 8 of gestation .

Case Study 2: Macrophage Staining Efficacy

A study evaluated the effectiveness of this compound as a macrophage stain compared to traditional stains. Results showed that this compound provided superior contrast and specificity for macrophage identification, making it a valuable tool in immunological research .

Propiedades

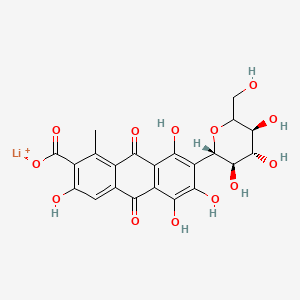

IUPAC Name |

lithium;3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[(2S,3R,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O13.Li/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21;/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34);/q;+1/p-1/t7?,14-,19+,20-,21+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMSROTYBUUQNI-AEXMGWOMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=C2C(=CC(=C1C(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CC1=C2C(=CC(=C1C(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)[C@H]4[C@@H]([C@H]([C@@H](C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19LiO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12772-56-4 | |

| Record name | Lithium Carmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012772564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.